tetranor-PGAM

Description

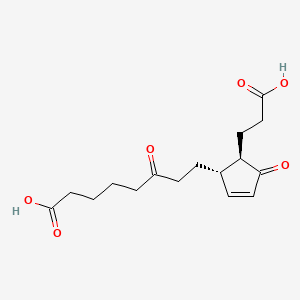

Structure

3D Structure

Properties

IUPAC Name |

8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPIFMOQVFWSBF-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)[C@@H]([C@H]1CCC(=O)CCCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Urinary Tetranor-PGAM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary tetranor-prostaglandin A metabolite (tetranor-PGAM) is a significant biomarker in clinical and research settings, providing a non-invasive window into the systemic production of prostaglandin E2 (PGE2). Due to the rapid metabolism of primary prostaglandins, the quantification of their stable urinary metabolites offers a more reliable assessment of their biosynthesis. This technical guide provides an in-depth exploration of the origin, metabolic pathways, and analytical methodologies related to urinary tetranor-PGAM.

Metabolic Origin of Tetranor-PGAM

Urinary tetranor-PGAM is primarily a dehydration product of tetranor-prostaglandin E metabolite (tetranor-PGEM), which is the major urinary metabolite of prostaglandins E1 and E2[1]. The formation of tetranor-PGAM can occur through two main pathways:

-

Metabolism of PGE2 to Tetranor-PGEM followed by Dehydration: This is the principal route. PGE2 undergoes a series of enzymatic reactions to form tetranor-PGEM, which is then excreted in the urine. Tetranor-PGEM is chemically unstable and can spontaneously or through acid/base catalysis, dehydrate to the more stable tetranor-PGAM[2][3]. This dehydration involves the elimination of a water molecule from the β-hydroxyketone structure of tetranor-PGEM to form a cyclopentenone ring[3].

-

Metabolism of PGA2: Tetranor-PGAM can also be formed through the metabolic pathway of prostaglandin A2 (PGA2), which is itself a dehydrated metabolite of PGE2[2].

The metabolic cascade from PGE2 to tetranor-PGEM involves several key enzymatic steps:

-

Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): This initial step converts PGE2 to 15-keto-PGE2.

-

Reduction by 15-keto-prostaglandin Δ13-reductase: This enzyme reduces the double bond at carbon 13 of 15-keto-PGE2.

-

β-oxidation and ω-oxidation: The resulting molecule undergoes cycles of β-oxidation, which shortens the carboxylic acid side chain by two carbons at a time, and ω-oxidation at the terminal methyl group of the octanoic acid side chain. These processes ultimately lead to the formation of tetranor-PGEM.

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the metabolic pathway of PGE2 to urinary tetranor-PGAM and a typical experimental workflow for its quantification.

Quantitative Data

The levels of urinary tetranor-PGEM (the precursor to tetranor-PGAM) are altered in various physiological and pathological states. The following tables summarize representative quantitative data from published studies.

Table 1: Urinary Tetranor-PGEM Levels in Healthy Individuals

| Population | Median Level (ng/mg creatinine) | Range (ng/mg creatinine) | Reference |

| Healthy Males | 7-40 µg/24 hours | - | |

| Healthy Controls (Non-smokers) | 9.9 | 1.5 - 27.5 | |

| Healthy Controls | 12.6 | 1.5 - 68.5 | |

| Healthy Subjects | - | 2.6 - 7.4 |

Table 2: Urinary Tetranor-PGEM Levels in Disease and Other Conditions

| Condition | Median Level (ng/mg creatinine) | Comparison | p-value | Reference |

| Smokers | 15.7 | vs. Non-smokers (9.9) | 0.005 | |

| Head and Neck Squamous Cell Carcinoma | 15.4 | vs. Healthy Controls (12.6) | 0.07 | |

| Diabetic Nephropathy (Stage 1) | >20.7 | vs. Non-diabetic Controls | <0.05 | |

| COPD Patients | Significantly Higher | vs. Non-smoking Healthy Volunteers | <0.05 |

Experimental Protocols

The quantification of urinary tetranor-PGAM, often as a surrogate for tetranor-PGEM, is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA).

LC-MS/MS Method for Urinary Tetranor-PGAM

This method often involves the intentional acid-catalyzed dehydration of the less stable tetranor-PGEM to the more stable tetranor-PGAM for accurate quantification.

1. Patient Preparation:

-

If possible, patients should discontinue use of aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours prior to urine collection, as these can suppress prostaglandin production.

2. Urine Sample Collection and Storage:

-

A random urine sample is typically collected.

-

The collected urine should be immediately frozen and stored at -80°C to ensure the stability of the analytes.

3. Sample Preparation (Solid-Phase Extraction - SPE):

-

Objective: To concentrate the analyte and remove interfering substances from the urine matrix.

-

General Procedure:

-

Thaw frozen urine samples.

-

Acidify the urine sample with a suitable acid (e.g., formic acid).

-

Add an internal standard (e.g., deuterated tetranor-PGEM).

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove hydrophilic impurities.

-

Elute the analyte with a high-organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

4. Acid-Catalyzed Dehydration:

-

Objective: To convert tetranor-PGEM to the more stable tetranor-PGAM for robust quantification.

-

General Procedure:

-

Reconstitute the dried extract from SPE in an acidic solution (e.g., a solution of hydrochloric acid or formic acid).

-

Incubate the sample at a specific temperature (e.g., 37°C) for a defined period to ensure complete dehydration. The exact conditions (acid concentration, temperature, and time) should be optimized for the specific assay.

-

After incubation, neutralize the sample or directly inject it into the LC-MS/MS system.

-

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is employed for chromatographic separation.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both tetranor-PGAM and the internal standard are monitored.

-

6. Data Analysis and Normalization:

-

The concentration of tetranor-PGAM is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Urinary metabolite concentrations are often normalized to urinary creatinine levels to account for variations in urine dilution. Creatinine can also be measured by LC-MS/MS.

Enzyme Immunoassay (EIA) for Urinary Prostaglandin Metabolites

EIA provides a high-throughput alternative to LC-MS/MS for the quantification of prostaglandin metabolites.

1. Patient and Sample Preparation:

-

Patient preparation and urine collection and storage are similar to the LC-MS/MS protocol.

2. Principle of Competitive EIA:

-

The assay is based on the competition between the unlabeled prostaglandin metabolite in the sample and a fixed amount of enzyme-labeled prostaglandin metabolite for a limited number of binding sites on a specific antibody coated on a microplate.

-

The amount of enzyme-labeled metabolite that binds to the antibody is inversely proportional to the concentration of the unlabeled metabolite in the sample.

3. General EIA Procedure:

- Add standards, controls, and urine samples to the wells of the antibody-coated microplate.

- Add the enzyme-labeled prostaglandin metabolite to each well.

- Incubate the plate to allow for competitive binding.

- Wash the plate to remove unbound reagents.

- Add a substrate solution that reacts with the enzyme to produce a colored product.

- Stop the reaction and measure the absorbance of the color at a specific wavelength using a microplate reader.

4. Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentration of the prostaglandin metabolite in the samples is determined by interpolating their absorbance values from the standard curve.

-

Results are typically normalized to urinary creatinine concentration.

Conclusion

Urinary tetranor-PGAM is a valuable biomarker that reflects the systemic biosynthesis of PGE2. Its measurement, often performed by quantifying its precursor tetranor-PGEM after chemical conversion, provides crucial insights for researchers and drug development professionals in various fields, including inflammation, oncology, and cardiovascular disease. The choice between LC-MS/MS and EIA for quantification depends on the specific requirements for sensitivity, specificity, and throughput of the study. Understanding the metabolic origin and the nuances of the analytical methodologies is paramount for the accurate interpretation of urinary tetranor-PGAM levels in both research and clinical applications.

References

Tetranor-PGAM as a Biomarker of Prostaglandin E2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal bioactive eicosanoid derived from the enzymatic metabolism of arachidonic acid, is a potent lipid mediator with a wide range of physiological and pathological effects. It plays a critical role in inflammation, pain, fever, tissue repair, and cancer biology. Given its short half-life, direct measurement of PGE2 in biological fluids is challenging. Consequently, the quantification of its stable downstream metabolites has become a reliable method for assessing systemic PGE2 production. This technical guide focuses on tetranor-prostaglandin A metabolite (tetranor-PGAM), a stable urinary metabolite of PGE2, as a key biomarker for PGE2 synthesis.

PGE2 is metabolized in the body to several products, with the major urinary metabolite being 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (tetranor-PGEM). However, tetranor-PGEM is chemically unstable and can dehydrate to form tetranor-PGAM.[1][2] This inherent instability of tetranor-PGEM has led to the use of tetranor-PGAM as a stable and reliable surrogate biomarker for assessing PGE2 biosynthesis.[1] Measurement of urinary tetranor-PGAM provides a non-invasive and integrated assessment of systemic PGE2 production over time.

This guide provides an in-depth overview of the PGE2 synthesis and metabolic pathways, detailed experimental protocols for the quantification of tetranor-PGAM, a summary of its levels in health and disease, and the logical framework for its use as a biomarker.

Prostaglandin E2 (PGE2) Synthesis and Signaling Pathways

The biosynthesis of PGE2 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane's phospholipid bilayer.

PGE2 Synthesis Pathway

The synthesis of PGE2 involves the following key steps:

-

Arachidonic Acid Release: Upon cellular stimulation by various stimuli, phospholipase A2 (PLA2) is activated and cleaves membrane phospholipids to release arachidonic acid.

-

Cyclooxygenase (COX) Activity: Arachidonic acid is then converted to the unstable intermediate prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.

-

Terminal PGE2 Synthesis: PGH2 serves as a substrate for terminal prostaglandin E synthases (PGES), which catalyze its isomerization to PGE2. There are three main isoforms:

-

Microsomal prostaglandin E synthase-1 (mPGES-1): Functionally coupled with COX-2 and is highly inducible during inflammation.

-

Microsomal prostaglandin E synthase-2 (mPGES-2): A constitutively expressed enzyme.

-

Cytosolic prostaglandin E synthase (cPGES): Also constitutively expressed and preferentially coupled with COX-1.

-

PGE2 Signaling

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.

-

EP1: Coupled to Gq, leading to increased intracellular calcium levels.

-

EP2: Coupled to Gs, leading to increased cyclic AMP (cAMP) levels.

-

EP3: Primarily coupled to Gi, leading to decreased cAMP levels, but can also couple to Gs or Gq.

-

EP4: Coupled to Gs, leading to increased cAMP levels, and can also activate the PI3K pathway.

Metabolism of PGE2 and the Logical Basis for Tetranor-PGAM as a Biomarker

PGE2 is rapidly metabolized through a series of enzymatic reactions, primarily initiated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The metabolic cascade ultimately leads to the formation of more stable, water-soluble compounds that are excreted in the urine. The major urinary metabolite of PGE2 is tetranor-PGEM.[3] Due to its chemical instability, tetranor-PGEM readily undergoes dehydration to form the more stable tetranor-PGAM.[1] This relationship forms the basis for using tetranor-PGAM as a reliable surrogate for systemic PGE2 synthesis.

Quantitative Data of Urinary PGE2 Metabolites

The following tables summarize the reported urinary concentrations of tetranor-PGEM, the direct precursor of tetranor-PGAM. These values are typically normalized to creatinine to account for variations in urine dilution.

Table 1: Urinary Tetranor-PGEM Levels in Healthy Individuals

| Population | Mean Concentration (ng/mg creatinine) | Range (ng/mg creatinine) | Reference |

| Healthy Adults | 2.6 - 7.4 | - | |

| Healthy Infants (1 month - 1 year) | 37.0 ± 21.6 (pmol/ml/m²) | - | |

| Healthy Volunteers (Non-smokers) | - | - |

Table 2: Urinary Tetranor-PGEM Levels in Disease States

| Disease State | Patient Population | Mean Concentration (ng/mg creatinine) | Comparison to Controls | Reference |

| Food Allergy | Allergic Patients | Significantly Higher | Higher than healthy volunteers and patients with other allergies | |

| Diabetic Nephropathy | Patients with Stage 1-4 | Increased with disease progression | Significantly higher than healthy controls | |

| Chronic Obstructive Pulmonary Disease (COPD) | COPD Patients | Significantly Higher | Higher than non-smoking healthy volunteers | |

| Viral Induced Fever | Infants (1 month - 1 year) | 102.4 ± 56.2 (pmol/ml/m²) | Higher than healthy controls (37.0 ± 21.6 pmol/ml/m²) |

Experimental Protocols for Tetranor-PGAM Quantification

The two primary methods for the quantification of tetranor-PGAM in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

LC-MS/MS Quantification of Tetranor-PGAM

LC-MS/MS is the gold standard for the accurate and sensitive quantification of small molecules like tetranor-PGAM. Many established methods for tetranor-PGEM involve an acid-catalyzed dehydration step that converts tetranor-PGEM to tetranor-PGAM, which is then quantified.

Experimental Workflow

Detailed Methodology

-

Sample Preparation and Solid Phase Extraction (SPE):

-

Thaw frozen urine samples on ice.

-

Centrifuge at approximately 10,000 x g for 5 minutes to pellet any precipitate.

-

To a defined volume of urine supernatant (e.g., 0.4 mL), add an internal standard, such as deuterated tetranor-PGEM (d6-tetranor-PGEM).

-

Acidify the sample to approximately pH 3 with 1 M HCl.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with water and then with a low-percentage organic solvent (e.g., hexane or 15% methanol) to remove interfering substances.

-

Elute the analytes with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Acid-Catalyzed Dehydration:

-

Reconstitute the dried extract in a solution that promotes dehydration, such as 2% formic acid in water.

-

Incubate the sample at a specified temperature (e.g., 37°C) for a defined period (e.g., 1 hour) to facilitate the conversion of tetranor-PGEM to tetranor-PGAM.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Reconstitute the dehydrated sample in the mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Monitor the specific precursor-to-product ion transitions for tetranor-PGAM and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of tetranor-PGAM.

-

Calculate the concentration of tetranor-PGAM in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the final concentration to the urinary creatinine concentration of the sample.

-

ELISA for Tetranor-PGAM Quantification

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and more accessible alternative to LC-MS/MS for the quantification of biomarkers. While specific commercial ELISA kits for tetranor-PGAM are less common than for other prostaglandins, the general principle of a competitive ELISA would be employed.

General Competitive ELISA Protocol

-

Sample Preparation:

-

Collect urine samples and centrifuge at 10,000 x g for 2 minutes to remove particulate matter.

-

Aliquots should be stored at -80°C to avoid freeze-thaw cycles.

-

Depending on the expected concentration and the assay's sensitivity, samples may require dilution in the supplied assay buffer.

-

-

Assay Procedure (based on a typical competitive ELISA):

-

Add a specific volume of standard, control, or prepared urine sample to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

-

Add a fixed amount of tetranor-PGAM conjugated to an enzyme (e.g., acetylcholinesterase - AChE) to each well. This is the "tracer."

-

Add a specific monoclonal antibody against tetranor-PGAM to each well.

-

Incubate the plate for a specified time (e.g., overnight at 4°C or for a few hours at room temperature) to allow for competitive binding between the tetranor-PGAM in the sample/standard and the tracer for the limited antibody binding sites.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the enzyme substrate (e.g., Ellman's Reagent for AChE) to each well. The enzyme on the bound tracer will catalyze a color change.

-

Incubate the plate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of tetranor-PGAM in the sample.

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405-420 nm).

-

Calculate the concentration of tetranor-PGAM in the samples by comparing their absorbance to the standard curve.

-

Conclusion

Tetranor-PGAM serves as a robust and reliable biomarker for the systemic synthesis of PGE2. Its stability in urine and the availability of sensitive and specific analytical methods, particularly LC-MS/MS, make it a valuable tool for researchers, scientists, and drug development professionals. The quantification of urinary tetranor-PGAM provides a non-invasive window into the in vivo activity of the cyclooxygenase pathway and the production of a key inflammatory mediator. This information is critical for understanding disease pathogenesis, identifying patient populations for targeted therapies, and assessing the pharmacodynamic effects of novel anti-inflammatory drugs. As research continues to elucidate the intricate roles of PGE2 in various physiological and pathological processes, the utility of tetranor-PGAM as a key biomarker is expected to expand further.

References

The Biological Significance of Tetranor-PGAM Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a pivotal lipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. However, its short half-life in circulation presents a significant challenge for accurate quantification and assessment of its systemic biosynthesis. This technical guide delves into the biological significance of tetranor-prostaglandin A metabolite (tetranor-PGAM), a stable downstream dehydration product of the major urinary metabolite of PGE2, tetranor-prostaglandin E metabolite (tetranor-PGEM). Due to its stability, tetranor-PGAM serves as a crucial and reliable biomarker for endogenous PGE2 production, offering valuable insights into inflammatory states and disease progression. This guide provides an in-depth overview of the formation of tetranor-PGAM, its clinical relevance, particularly in diabetic nephropathy, and detailed protocols for its quantification. Furthermore, it presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Challenge of Measuring PGE2

Prostaglandin E2 (PGE2) is a member of the eicosanoid family of signaling molecules, synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts its diverse biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The signaling cascades initiated by PGE2 are implicated in a wide range of cellular responses, making it a key target in numerous therapeutic areas. However, the rapid metabolism of PGE2 in the bloodstream renders its direct measurement in biological fluids unreliable for assessing its systemic production. This necessitates the use of downstream, more stable metabolites as surrogate markers.

Formation and Biological Significance of Tetranor-PGAM

The major urinary metabolite of PGE1 and PGE2 is tetranor-PGEM (11α-hydroxy-9,15-dioxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid). While more stable than its parent compound, tetranor-PGEM is itself chemically unstable and can undergo dehydration. This dehydration process leads to the formation of tetranor-PGAM.

The primary biological significance of tetranor-PGAM lies in its utility as a stable and reliable biomarker of systemic PGE2 biosynthesis. Its chemical stability makes it an ideal analyte for quantification in urine, providing a non-invasive window into the body's inflammatory status.

Clinical Relevance: A Biomarker in Diabetic Nephropathy

Elevated levels of the precursor, tetranor-PGEM, have been identified as a novel biomarker for the progression of diabetic nephropathy. Studies have shown that urinary tetranor-PGEM levels are significantly higher in subjects with stage 1 nephropathy compared to healthy individuals and that these levels increase with the progression of the disease. Given that tetranor-PGAM is a stable product of tetranor-PGEM, its measurement can serve as a surrogate for assessing the stage and progression of this serious complication of diabetes.

Quantitative Data

The following table summarizes the urinary concentrations of tetranor-PGEM, the precursor to tetranor-PGAM, in various stages of diabetic nephropathy, highlighting its role as a progressive biomarker.

| Clinical Stage | Analyte | Mean Concentration (pg/mg creatinine) ± SEM | Fold Change vs. Healthy | Reference |

| Healthy Subjects | tetranor-PGEM | 1,000 ± 150 | - | |

| Diabetic Nephropathy Stage 1 | tetranor-PGEM | 2,500 ± 300 | 2.5 | |

| Diabetic Nephropathy Stage 2 | tetranor-PGEM | 4,000 ± 500 | 4.0 | |

| Diabetic Nephropathy Stage 3-4 | tetranor-PGEM | 6,000 ± 700 | 6.0 |

Experimental Protocols

Accurate quantification of tetranor-PGAM is essential for its use as a biomarker. Below are detailed methodologies for its measurement in urine.

Protocol 1: Quantification of Tetranor-PGAM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method involves the acid-catalyzed dehydration of the less stable tetranor-PGEM to the more stable tetranor-PGAM, followed by quantification.

Materials and Reagents:

-

Urine samples

-

Deuterated internal standard (e.g., tetranor-PGEM-d6)

-

Hydrochloric acid (HCl)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Ethyl acetate

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at 3,000 x g for 10 minutes to pellet any precipitate.

-

Take a 1 mL aliquot of the supernatant.

-

Add the deuterated internal standard to each sample.

-

-

Acid-Catalyzed Dehydration:

-

Acidify the urine samples to pH 2-3 with 1M HCl to facilitate the conversion of tetranor-PGEM to tetranor-PGAM.

-

Incubate at 37°C for 30 minutes.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elute the analytes with 5 mL of ethyl acetate.

-

-

Evaporation and Reconstitution:

-

Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to operate in negative ion mode and monitor for the specific precursor-to-product ion transitions for tetranor-PGAM and its deuterated internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of tetranor-PGAM.

-

Calculate the concentration of tetranor-PGAM in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the results to urinary creatinine concentration.

-

Protocol 2: Enzyme Immunoassay (EIA) for Prostaglandin Metabolites

This is a general protocol for a competitive EIA, which can be adapted for tetranor-PGAM with the development of specific antibodies.

Materials and Reagents:

-

Urine samples

-

Tetranor-PGAM standard

-

Anti-tetranor-PGAM antibody (primary antibody)

-

Enzyme-labeled tetranor-PGAM (e.g., conjugated to alkaline phosphatase or horseradish peroxidase)

-

Secondary antibody coated microplate (e.g., anti-mouse IgG)

-

Wash buffer

-

Substrate solution (e.g., p-nitrophenyl phosphate for alkaline phosphatase)

-

Stop solution

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Dilute urine samples with assay buffer as required.

-

-

Assay Procedure:

-

Add standards and diluted samples to the wells of the antibody-coated microplate.

-

Add the enzyme-labeled tetranor-PGAM to each well.

-

Add the primary anti-tetranor-PGAM antibody to each well.

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of tetranor-PGAM in the sample.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of tetranor-PGAM in the samples from the standard curve.

-

Normalize the results to urinary creatinine concentration.

-

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway from PGE2 to tetranor-PGAM and the general signaling cascade of PGE2.

Caption: Metabolic pathway of PGE2 to tetranor-PGAM.

Tetranor-PGAM: A Key Biomarker in Inflammatory Response Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-prostaglandin A metabolite (tetranor-PGAM) is a stable, dehydrated metabolite of tetranor-prostaglandin E metabolite (tetranor-PGEM), which is the principal urinary metabolite of prostaglandin E2 (PGE2).[1][2][3][4][5] Due to the rapid metabolism and chemical instability of PGE2 and tetranor-PGEM, tetranor-PGAM serves as a reliable and crucial surrogate biomarker for the in vivo biosynthesis of PGE2. Elevated levels of PGE2 are a hallmark of inflammatory processes, implicating tetranor-PGAM as a significant indicator of inflammation-related pathologies. This technical guide provides a comprehensive overview of the role of tetranor-PGAM in the context of inflammatory response pathways, focusing on the well-established signaling cascades of its precursor, PGE2.

The Prostaglandin E2 Biosynthesis Pathway

The formation of tetranor-PGAM is the culmination of a series of enzymatic reactions initiated by inflammatory stimuli. Understanding this upstream pathway is critical to interpreting the significance of urinary tetranor-PGAM levels.

1. Arachidonic Acid Release: Inflammatory signals activate phospholipase A2 (PLA2), which releases arachidonic acid (AA) from the cell membrane phospholipids.

2. Cyclooxygenase (COX) Activity: AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase enzymes, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).

3. PGE2 Synthesis: PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES).

4. Metabolism to Tetranor-PGEM: PGE2 is rapidly metabolized in the body to its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (tetranor-PGEM).

5. Dehydration to Tetranor-PGAM: Tetranor-PGEM is chemically unstable and undergoes dehydration to form the more stable tetranor-PGAM, which is then excreted in the urine.

References

- 1. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. tetranor-PGAM | TargetMol [targetmol.com]

- 4. tetranor-PGAM | CAS 52510-53-9 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Tetranor-PGAM: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-prostaglandin A metabolite (tetranor-PGAM) is a stable, urinary biomarker reflecting the in vivo production of prostaglandin E2 (PGE2), a key mediator of inflammation and various physiological processes. Due to the rapid metabolism of PGE2, direct measurement is challenging, making the quantification of its downstream metabolites like tetranor-PGAM a critical tool in clinical and research settings. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of tetranor-PGAM, with a particular focus on its role in the context of diabetic nephropathy. Detailed experimental protocols for its quantification and a plausible synthetic route are also presented.

Chemical Structure and Physicochemical Properties

Tetranor-PGAM is a dicarboxylic acid derivative of prostaglandin A. Its chemical structure is characterized by a cyclopentenone ring with two aliphatic side chains. The systematic name for tetranor-PGAM is 5R-(2-carboxyethyl)-ε,4-dioxo-2-cyclopentene-1S-octanoic acid.[1]

Table 1: Chemical and Physical Properties of Tetranor-PGAM

| Property | Value | Reference |

| CAS Number | 52510-53-9 | [1][2] |

| Molecular Formula | C₁₆H₂₂O₆ | [1][2] |

| Formula Weight | 310.3 g/mol | |

| Purity | ≥98% (commercially available) | |

| Appearance | Typically supplied as a solution in methyl acetate | |

| SMILES | O=C1--INVALID-LINK----INVALID-LINK--C=C1 | |

| InChI | InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 | |

| InChI Key | HYPIFMOQVFWSBF-WCQYABFASA-N |

Table 2: Solubility of Tetranor-PGAM

| Solvent | Solubility | Reference |

| DMF | 50 mg/mL | |

| DMSO | 50 mg/mL | |

| Ethanol | 50 mg/mL | |

| PBS (pH 7.2) | 1 mg/mL |

Biological Significance and Signaling Pathways

Tetranor-PGAM is a downstream metabolite in the prostaglandin E2 (PGE2) metabolic pathway. PGE2 is a potent lipid mediator involved in inflammation, pain, fever, and kidney function. However, PGE2 is rapidly metabolized, making its direct measurement in biological fluids unreliable for assessing its systemic production. The major urinary metabolite of PGE2 is tetranor-prostaglandin E metabolite (tetranor-PGEM), which is chemically unstable. Tetranor-PGAM is a stable dehydration product of tetranor-PGEM and serves as a reliable surrogate for quantifying systemic PGE2 biosynthesis.

Role in Diabetic Nephropathy

Elevated levels of urinary tetranor-PGEM (and by extension, tetranor-PGAM) have been identified as a potential biomarker for the progression of diabetic nephropathy. Several key signaling pathways implicated in diabetic nephropathy, such as the Transforming Growth Factor-β (TGF-β) and Protein Kinase C (PKC) pathways, are influenced by prostaglandins.

TGF-β Signaling Pathway: In diabetic nephropathy, hyperglycemia stimulates the production of TGF-β1, a key fibrotic cytokine. TGF-β1 binds to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of extracellular matrix proteins, contributing to glomerulosclerosis and tubulointerstitial fibrosis. While a direct interaction of tetranor-PGAM with the TGF-β receptor has not been established, elevated PGE2, for which tetranor-PGAM is a surrogate marker, is known to modulate TGF-β signaling.

Protein Kinase C (PKC) Signaling Pathway: Hyperglycemia can also lead to the activation of the PKC pathway in renal cells. This activation contributes to many of the pathological changes seen in diabetic nephropathy, including altered gene expression, increased vascular permeability, and extracellular matrix accumulation. PGE2 can influence PKC activity, and therefore, monitoring tetranor-PGAM levels can provide insights into the inflammatory status related to PKC activation.

Experimental Protocols

Quantification of Tetranor-PGAM in Urine by LC-MS/MS

This protocol describes a general method for the quantification of tetranor-PGAM in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As tetranor-PGEM is unstable, the method involves the acid-catalyzed dehydration of tetranor-PGEM to the more stable tetranor-PGAM for accurate measurement.

3.1.1. Materials and Reagents

-

Tetranor-PGAM standard

-

Deuterated tetranor-PGAM (tetranor-PGAM-d6) as internal standard

-

Formic acid

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human urine samples

3.1.2. Sample Preparation and Solid-Phase Extraction (SPE)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine samples to remove any particulate matter.

-

To a 1 mL aliquot of the urine supernatant, add the internal standard (tetranor-PGAM-d6).

-

Acidify the sample by adding formic acid. This step facilitates the dehydration of any endogenous tetranor-PGEM to tetranor-PGAM.

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Parameters

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Monitor specific precursor-to-product ion transitions for tetranor-PGAM and tetranor-PGAM-d6 |

3.1.4. Method Validation The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery according to established guidelines.

Quantification of Tetranor-PGAM by Enzyme Immunoassay (EIA)

Competitive EIAs are also available for the quantification of tetranor-PGAM and offer a high-throughput alternative to LC-MS/MS.

3.2.1. Principle This assay is based on the competition between unlabeled tetranor-PGAM (in the standard or sample) and a fixed amount of enzyme-labeled tetranor-PGAM for a limited number of binding sites on a specific antibody coated on a microplate. The amount of bound enzyme-labeled tetranor-PGAM is inversely proportional to the concentration of unlabeled tetranor-PGAM in the sample.

3.2.2. General Protocol

-

Prepare standards and urine samples (often requiring dilution).

-

Add standards and samples to the antibody-coated microplate wells.

-

Add the enzyme-labeled tetranor-PGAM to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme, which will generate a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

Calculate the concentration of tetranor-PGAM in the samples by comparing their absorbance to the standard curve.

Synthesis of Tetranor-PGAM

A plausible synthetic route to tetranor-PGAM involves the acid-catalyzed dehydration of its precursor, tetranor-PGEM. This reaction takes advantage of the inherent instability of the β-hydroxy ketone moiety in tetranor-PGEM, which readily eliminates water to form the more stable α,β-unsaturated ketone of tetranor-PGAM.

Conclusion

Tetranor-PGAM is a crucial biomarker for the systemic assessment of PGE2 production. Its stability and correlation with inflammatory and disease processes, particularly diabetic nephropathy, make it a valuable tool for researchers, scientists, and drug development professionals. The analytical methods outlined in this guide provide a framework for its accurate quantification, while the understanding of its place in key signaling pathways offers insights into its potential as a therapeutic target and diagnostic marker. Further research into the specific molecular interactions of tetranor-PGAM may unveil new avenues for understanding and treating a range of inflammatory diseases.

References

- 1. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2011159741A2 - Tetranor-pgem/pgam specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]

The Role of Tetranor-PGAM in the Cyclooxygenase Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a pivotal lipid mediator implicated in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate measurement of systemic PGE2 production is crucial for understanding its role in disease and for the development of targeted therapies. However, the rapid metabolism and chemical instability of PGE2 in biological fluids present significant analytical challenges. This technical guide provides an in-depth exploration of tetranor-prostaglandin A metabolite (tetranor-PGAM), a key biomarker used to circumvent these challenges and reliably quantify PGE2 biosynthesis.

Tetranor-PGAM is the stable dehydration product of tetranor-prostaglandin E metabolite (tetranor-PGEM), the major urinary metabolite of PGE2.[1][2][3] Due to the inherent instability of tetranor-PGEM, which can degrade during sample storage and processing, tetranor-PGAM serves as a robust and reliable surrogate for quantifying systemic PGE2 production.[1][2] This guide will detail the metabolic pathway leading to tetranor-PGAM, present quantitative data on its levels in various disease states, describe the experimental protocols for its measurement, and provide visual representations of the relevant pathways and workflows.

The Cyclooxygenase Pathway and Metabolism of PGE2 to Tetranor-PGAM

The synthesis of PGE2 is initiated by the action of cyclooxygenase enzymes (COX-1 and COX-2) on arachidonic acid, which is released from the cell membrane by phospholipases. COX enzymes catalyze the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then isomerized to PGE2 by the action of PGE synthases.

Once synthesized, PGE2 exerts its biological effects and is rapidly metabolized. The primary route of systemic PGE2 metabolism involves oxidation and beta-oxidation, leading to the formation of tetranor-PGEM, which is then excreted in the urine. Due to its chemical instability, tetranor-PGEM can undergo dehydration to form the more stable tetranor-PGAM. It is important to note that current research indicates tetranor-PGAM is a biologically inactive metabolite, with its significance lying in its utility as a biomarker.

Data Presentation: Urinary Levels of Tetranor-PGEM/PGAM as a Biomarker

The quantification of urinary tetranor-PGEM (often measured as tetranor-PGAM) provides a non-invasive window into systemic PGE2 production. Elevated levels have been associated with several inflammatory diseases and cancers. The following tables summarize quantitative data from various studies.

| Table 1: Urinary Tetranor-PGEM Levels in Chronic Obstructive Pulmonary Disease (COPD) | ||

| Patient Group | Mean Urinary Tetranor-PGEM (ng/mL) | Reference |

| Healthy Non-Smokers | Not explicitly quantified, but significantly lower than COPD patients | |

| Smokers | Not explicitly quantified, but levels were between healthy non-smokers and COPD patients | |

| COPD Patients | Significantly higher than healthy non-smokers |

Note: The study by Zhang et al. (2011) demonstrated significantly higher levels in COPD patients but did not provide specific mean values in the abstract.

| Table 2: Urinary Tetranor-PGEM Levels in Colorectal Cancer and Adenoma | |||

| Patient Group | Urinary Tetranor-PGEM Levels | Fold Increase vs. Controls | Reference |

| Colorectal Cancer Cases | >50% higher than controls | ~1.5x | |

| High-Risk Adenoma Cases | 23% higher than controls | 1.23x | |

| Advanced or Multiple Small Tubular Adenoma Cases | >25% higher than controls | >1.25x | |

| Controls (Polyp-free) | Baseline | 1.0x |

| Table 3: Urinary Tetranor-PGEM Levels in Other Conditions | ||

| Condition | Observation | Reference |

| Diabetic Nephropathy | Levels significantly increased with the progression of nephropathy stages compared to healthy subjects. | |

| Infants with Viral Induced Fever | Significantly increased levels (102.4 ± 56.2 pmol/ml/m²) compared to healthy controls (37.0 ± 21.6 pmol/ml/m²). | |

| Effect of Aspirin | Aspirin treatment in healthy volunteers decreased urinary tetranor-PGEM concentrations by approximately 44%. |

Experimental Protocols

The accurate quantification of tetranor-PGAM from biological samples, primarily urine, is critical for its use as a biomarker. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays have also been developed for prostaglandin metabolites.

Quantification of Tetranor-PGAM by LC-MS/MS

This method often involves the intentional acid-catalyzed dehydration of the less stable tetranor-PGEM to the more stable tetranor-PGAM for consistent and reproducible measurement.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate prostaglandins from the urine matrix and remove interfering substances.

-

Protocol Outline:

-

Urine samples are thawed and centrifuged to remove particulate matter.

-

An internal standard (e.g., deuterated tetranor-PGEM-d6) is added to each sample to account for extraction losses and matrix effects.

-

The pH of the urine is adjusted to ~3.0 with a suitable acid (e.g., formic acid).

-

The samples are loaded onto a pre-conditioned SPE cartridge (e.g., C18).

-

The cartridge is washed with a low-polarity solvent to remove hydrophilic impurities.

-

The prostaglandins are eluted with a more non-polar solvent (e.g., ethyl acetate or methanol).

-

The eluate is evaporated to dryness under a stream of nitrogen.

-

2. Acid-Catalyzed Dehydration (Conversion of Tetranor-PGEM to Tetranor-PGAM)

-

Objective: To convert the unstable tetranor-PGEM to the stable tetranor-PGAM for accurate quantification.

-

Protocol Outline:

-

The dried extract from the SPE step is reconstituted in a solution containing an acid catalyst (e.g., methanolic HCl).

-

The mixture is incubated to allow for the complete dehydration of tetranor-PGEM and its deuterated internal standard to their respective tetranor-PGAM forms.

-

The reaction is then stopped, and the solvent is evaporated.

-

The final residue is reconstituted in the mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Objective: To separate tetranor-PGAM from other components and quantify it with high sensitivity and specificity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed to separate the analytes.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for tetranor-PGAM and its corresponding product ion, providing high specificity. The ratio of the signal from the endogenous tetranor-PGAM to the deuterated internal standard is used to calculate the concentration.

-

Immunoassay for Prostaglandin Metabolites

While LC-MS/MS is the gold standard, immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) offer a higher-throughput, though potentially less specific, alternative.

-

Principle: These are competitive assays where the tetranor-PGAM in the sample competes with a labeled tetranor-PGAM for binding to a limited number of specific antibodies. The amount of bound labeled-tetranor-PGAM is inversely proportional to the amount of unlabeled tetranor-PGAM in the sample.

-

Development and Use:

-

Antibody Production: Antibodies with specificity for tetranor-PGAM can be generated by immunizing animals with a tetranor-PGAM-carrier protein conjugate.

-

Assay Procedure: A microplate is coated with antibodies. The urine sample, along with a known amount of enzyme-labeled tetranor-PGAM, is added. After incubation and washing, a substrate is added that produces a colorimetric or chemiluminescent signal. The signal is then measured, and the concentration of tetranor-PGAM in the sample is determined by comparison to a standard curve.

-

Cross-Reactivity: A critical consideration for immunoassays is the cross-reactivity of the antibody with other related prostaglandin metabolites. For instance, an ELISA kit for tetranor-PGDM showed some cross-reactivity with tetranor-PGAM. A chemiluminescent enzyme immunoassay has been developed for "PGE-MUM" (of which tetranor-PGEM is the main component).

-

Mandatory Visualizations

Caption: Metabolic pathway from Arachidonic Acid to tetranor-PGAM.

Caption: Workflow for tetranor-PGAM quantification by LC-MS/MS.

Conclusion

Tetranor-PGAM plays an indirect yet indispensable role in the study of the cyclooxygenase pathway. While likely biologically inactive itself, its stability and direct correlation with systemic PGE2 production make it an invaluable biomarker for researchers in academia and the pharmaceutical industry. The use of robust analytical methods like LC-MS/MS for the quantification of tetranor-PGAM in urine allows for reliable assessment of COX pathway activity in various physiological and pathological states. This guide provides a foundational understanding of tetranor-PGAM's significance, the methods for its analysis, and its application in research, thereby enabling more accurate investigations into the complex roles of PGE2 in health and disease.

References

- 1. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Urinary Tetranor-Prostaglandin A Metabolite (tetranor-PGAM): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentrations, analytical methodologies, and metabolic pathways associated with tetranor-prostaglandin A metabolite (tetranor-PGAM) in human urine. While direct quantitative data for endogenous tetranor-PGAM is limited, this guide synthesizes available information on its closely related precursors and its primary role as an analytical surrogate for assessing prostaglandin E2 (PGE2) biosynthesis.

Quantitative Data on Urinary Prostaglandin Metabolites

Direct measurement of endogenous physiological concentrations of tetranor-PGAM in urine is not commonly reported in scientific literature. Instead, tetranor-PGAM is often utilized as a stable, dehydrated derivative for the quantification of its precursor, tetranor-prostaglandin E metabolite (tetranor-PGEM), which is the major urinary metabolite of PGE2. The following tables summarize the reported physiological concentrations of the more extensively studied urinary tetranor metabolites, tetranor-PGEM and tetranor-PGDM (a major metabolite of PGD2), in healthy individuals. These values provide a crucial context for understanding the typical range of these prostaglandin metabolites in urine.

Table 1: Physiological Concentrations of Urinary Tetranor-PGEM in Healthy Adults

| Analyte | Concentration Range | Method of Analysis | Reference |

| Tetranor-PGEM | 2.6 - 7.4 ng/mg creatinine | LC-MS/MS | [1] |

| Tetranor-PGEM | Reportable range: 0.5-100 ng/mL | Online SPE-LC-MS/MS | [2][3] |

Table 2: Physiological Concentrations of Urinary Tetranor-PGDM in Healthy Adults

| Analyte | Concentration Range | Method of Analysis | Reference |

| Tetranor-PGDM | 0.3 - 2.5 ng/mg creatinine | LC-MS/MS | [1] |

| Tetranor-PGDM | Reportable range: 0.2-40 ng/mL | Online SPE-LC-MS/MS | [2] |

Metabolic Signaling Pathways

Tetranor-PGAM is primarily formed through the dehydration of tetranor-PGEM. Tetranor-PGEM itself is a downstream metabolite of PGE2, which is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. A secondary, less documented pathway may involve the metabolism of prostaglandin A2 (PGA2) to tetranor-PGAM.

Primary Metabolic Pathway: From PGE2 to Tetranor-PGAM

The metabolic cascade from arachidonic acid to tetranor-PGAM is a multi-step enzymatic and non-enzymatic process.

Potential Secondary Metabolic Pathway: From PGA2

An alternative pathway for the formation of tetranor-PGAM involves the metabolism of PGA2. PGA2 can be formed from the dehydration of PGE2.

Experimental Protocols

The standard method for quantifying urinary tetranor-PGEM, and by extension tetranor-PGAM, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol often involves the intentional dehydration of tetranor-PGEM to the more stable tetranor-PGAM for accurate measurement.

Quantification of Tetranor-PGEM via Dehydration to Tetranor-PGAM by LC-MS/MS

This method involves the acid-catalyzed conversion of tetranor-PGEM to tetranor-PGAM, followed by quantification using LC-MS/MS.

Experimental Workflow:

Detailed Steps:

-

Sample Collection and Storage: Collect urine samples and store them at -80°C to prevent degradation of prostaglandin metabolites.

-

Internal Standard Spiking: Add a known amount of a deuterated internal standard, such as tetranor-PGEM-d6, to the urine sample. This standard will also undergo dehydration to tetranor-PGAM-d6 and is used to correct for sample loss and matrix effects during sample preparation and analysis.

-

Acid-Catalyzed Dehydration: Acidify the urine sample, typically with formic acid, and incubate to promote the conversion of tetranor-PGEM and its deuterated analog to their respective tetranor-PGAM forms.

-

Solid Phase Extraction (SPE): Purify and concentrate the sample using a C18 SPE cartridge. This step removes interfering substances from the urine matrix.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the analytes using a reverse-phase C18 column with a gradient elution, typically using a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.

-

Mass Spectrometric Detection: Detect and quantify the tetranor-PGAM and its deuterated internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.

-

-

Quantification: Construct a calibration curve using known concentrations of a tetranor-PGAM standard. The concentration of tetranor-PGEM in the original urine sample is then calculated based on the measured amount of tetranor-PGAM relative to the internal standard.

Conclusion

While direct physiological concentrations of urinary tetranor-PGAM are not well-documented, its role as a stable analytical surrogate for tetranor-PGEM is crucial for researchers studying PGE2-mediated biological processes. The established LC-MS/MS methodology involving the dehydration of tetranor-PGEM to tetranor-PGAM provides a robust and reliable means of assessing systemic PGE2 production. This technical guide provides the foundational knowledge for incorporating the analysis of this important prostaglandin metabolite into research and drug development programs.

References

An In-depth Technical Guide on the Formation of Tetranor-PGAM from Prostaglandin E2 Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2), a principal bioactive eicosanoid, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its biological activity is tightly regulated through a complex network of synthesis and metabolic inactivation. A key metabolic pathway involves the conversion of PGE2 to its urinary metabolites, including tetranor-prostaglandin A metabolite (tetranor-PGAM). Understanding the intricacies of this metabolic cascade is crucial for the development of novel therapeutic agents that target the PGE2 signaling axis. This technical guide provides a comprehensive overview of the formation of tetranor-PGAM from PGE2, detailing the enzymatic steps, quantitative data, experimental protocols, and associated signaling pathways.

The Metabolic Pathway: From PGE2 to Tetranor-PGAM

The metabolic transformation of PGE2 to tetranor-PGAM is a multi-step process primarily involving two key enzymatic phases: initial oxidation and subsequent chain shortening through beta-oxidation.

Initial Metabolism of PGE2

The first and rate-limiting step in the catabolism of PGE2 is the oxidation of the 15-hydroxyl group, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[2][3] This conversion results in the formation of 15-keto-PGE2, a biologically less active metabolite.[2] Subsequently, the double bond at C13-C14 is reduced by 15-oxo-prostaglandin Δ13-reductase , yielding 13,14-dihydro-15-keto-PGE2.[4]

Peroxisomal Beta-Oxidation

Following the initial enzymatic modifications, the shortened fatty acid side chain of 13,14-dihydro-15-keto-PGE2 undergoes two cycles of peroxisomal beta-oxidation . This process, occurring within the peroxisomes, involves a series of enzymatic reactions that sequentially shorten the carboxylic acid side chain by two carbons in each cycle, leading to the formation of a tetranor (four carbons shorter) metabolite. The primary product of this pathway is tetranor-prostaglandin E metabolite (tetranor-PGEM).

Formation of Tetranor-PGAM

Tetranor-PGAM is a dehydration product of tetranor-PGEM. This conversion can occur spontaneously and results in a more stable molecule, making it a suitable surrogate for measuring PGE2 biosynthesis in biological samples.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the formation of tetranor-PGAM.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min) | Source Organism | Reference |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Prostaglandin E2 | 1 | 450 | Human Placenta | |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | NAD+ | 44 | 450 | Human Placenta |

| Metabolite | Biological Fluid | Condition | Concentration Range | Reference |

| Tetranor-PGEM | Urine | Healthy Volunteers | 0.5 - 100 ng/mL | |

| Tetranor-PGEM | Urine | Healthy Humans | 2.6 - 7.4 ng/mg creatinine | |

| Tetranor-PGEM | Urine | Smokers | Median: 15.7 ng/mg creatinine | |

| Tetranor-PGEM | Urine | Non-smokers | Median: 9.9 ng/mg creatinine | |

| Tetranor-PGEM | Plasma | Non-diabetic Individuals | 51.6 ± 30.4 pg/mL | |

| Tetranor-PGEM | Plasma | Type 2 Diabetes Patients | 101.5 ± 39.1 pg/mL | |

| Prostaglandin E2 | Plasma | Healthy Controls | - | |

| Prostaglandin E2 | Plasma | Dexamethasone-induced Hypertension (Rat) | Increased by 157% |

Experimental Protocols

15-PGDH Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method for measuring 15-PGDH activity in tissue or cell lysates.

Materials:

-

15-PGDH Assay Buffer

-

Sample (tissue homogenate or cell lysate)

-

15-PGDH Positive Control

-

NADH Standard

-

Probe (in DMSO)

-

15-PGDH Developer

-

96-well white microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize tissue (~10 mg) or cells (1 x 10^6) in 100 µL of ice-cold 15-PGDH Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

-

-

NADH Standard Curve Preparation:

-

Prepare a series of NADH standards in 15-PGDH Assay Buffer (e.g., 0, 40, 80, 120, 160, 200 pmol/well).

-

Adjust the final volume of each standard to 50 µL/well with Assay Buffer.

-

-

Reaction Mix Preparation:

-

For each well, prepare a 50 µL Reaction Mix containing 46 µL 15-PGDH Assay Buffer, 1 µL Probe, and 3 µL 15-PGDH Substrate.

-

For a background control, substitute the substrate with Assay Buffer.

-

-

Assay:

-

Add 50 µL of sample or 15-PGDH Positive Control to the appropriate wells.

-

Add 50 µL of the Reaction Mix to each well.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence at Ex/Em = 535/587 nm.

-

-

Calculation:

-

Subtract the background reading from all sample and standard readings.

-

Plot the NADH standard curve and determine the concentration of NADH generated in the sample wells.

-

Calculate the 15-PGDH activity based on the amount of NADH generated per unit time.

-

Quantification of Tetranor-PGAM by LC-MS/MS

This protocol outlines a general procedure for the analysis of tetranor-PGAM in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method often involves the acid-catalyzed dehydration of the more unstable tetranor-PGEM to the more stable tetranor-PGAM for accurate quantification.

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated tetranor-PGEM)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

Spike the samples with the internal standard.

-

Acidify the urine with formic acid to facilitate the dehydration of tetranor-PGEM to tetranor-PGAM.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient of water and acetonitrile containing a small percentage of formic acid.

-

Detect and quantify the analytes using tandem mass spectrometry in negative ion mode, monitoring for the specific precursor-to-product ion transitions for tetranor-PGAM and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of tetranor-PGAM.

-

Calculate the concentration of tetranor-PGAM in the urine samples based on the peak area ratio of the analyte to the internal standard.

-

Normalize the results to urinary creatinine concentration.

-

PGE2 Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor is coupled to different intracellular signaling pathways.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.

-

EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

-

EP3 Receptor: This receptor has multiple splice variants and can couple to Gi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

References

- 1. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]

- 2. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Urinary Tetranor-PGAM Measurement by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its rapid metabolism and chemical instability, direct measurement of PGE2 in biological fluids is challenging. Therefore, the quantification of its downstream metabolites in urine serves as a reliable method to assess systemic PGE2 production. The major urinary metabolite of PGE2 is tetranor-prostaglandin E metabolite (tetranor-PGEM). However, tetranor-PGEM is also chemically unstable. A common and robust analytical strategy involves the acid-catalyzed dehydration of tetranor-PGEM to its more stable form, tetranor-prostaglandin A metabolite (tetranor-PGAM), which is then quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the measurement of urinary tetranor-PGAM as a surrogate marker for PGE2 biosynthesis.

Prostaglandin E2 Signaling and Metabolism

Prostaglandin E2 is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and prostaglandin E synthases. It exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. PGE2 is rapidly metabolized in the body to various products, with tetranor-PGEM being a major urinary metabolite. The conversion of tetranor-PGEM to tetranor-PGAM for analytical purposes is a key step in the following protocol.

References

Application Notes and Protocols for Tetranor-PGAM Solid Phase Extraction from Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The quantification of its metabolites in urine provides a non-invasive tool to assess systemic PGE2 production. Tetranor-prostaglandin E metabolite (tetranor-PGEM) is a major urinary metabolite of PGE2.[1][2][3] Due to its instability, tetranor-PGEM is often dehydrated to the more stable tetranor-prostaglandin A metabolite (tetranor-PGAM) for accurate quantification. This document provides a detailed protocol for the solid phase extraction (SPE) of tetranor-PGAM from human urine, a critical step for sample cleanup and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Prostaglandin E2 Metabolism to Tetranor-PGEM

The metabolic degradation of PGE2 is a multi-step enzymatic process. It primarily begins with the oxidation of the 15-hydroxyl group by 15-hydroxy-prostaglandin dehydrogenase (15-PGDH), followed by the reduction of the C13-C14 double bond. Subsequent beta-oxidation and omega-oxidation shorten the side chains, leading to the formation of tetranor-PGEM, which is then excreted in the urine.[4][5]

Caption: Metabolic pathway of Prostaglandin E2 to tetranor-PGEM.

Experimental Protocol: Solid Phase Extraction of Tetranor-PGAM from Urine

This protocol is a general guideline for the solid-phase extraction of tetranor-PGAM using a C18 reverse-phase cartridge and may require optimization for specific applications.

Materials:

-

C18 SPE Cartridges (e.g., 50 or 100 mg/1 mL)

-

Urine samples

-

Internal Standard (e.g., deuterated tetranor-PGEM)

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

Hydrochloric Acid (2N) or Formic Acid

-

Nitrogen gas supply for evaporation

-

SPE manifold (optional)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

Centrifuge the urine sample to pellet any particulate matter.

-

Transfer a known volume (e.g., 1-2 mL) of the supernatant to a clean tube.

-

Spike the sample with an appropriate internal standard.

-

Acidify the urine sample to a pH of approximately 3.5 using 2N HCl or formic acid. This step is crucial for the efficient retention of the acidic prostaglandins on the C18 sorbent.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on an SPE manifold.

-

Wash the cartridges with 1-2 column volumes (e.g., 2 mL) of methanol.

-

Equilibrate the cartridges with 1-2 column volumes (e.g., 2 mL) of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the acidified urine sample onto the conditioned C18 cartridge.

-

Maintain a slow and consistent flow rate of approximately 0.5-1 mL/minute to ensure optimal binding.

-

-

Washing:

-

Wash the cartridge with 1-2 column volumes (e.g., 2 mL) of deionized water to remove salts and other polar interferences.

-

Wash the cartridge with 1-2 column volumes (e.g., 2 mL) of 15% ethanol to remove less non-polar interferences.

-

Wash the cartridge with 1-2 column volumes (e.g., 2 mL) of hexane to remove non-polar lipids.

-

-

Elution:

-

Elute the retained prostaglandins from the cartridge with 1-2 column volumes (e.g., 2 mL) of ethyl acetate into a clean collection tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge.

-

Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS system.

-

Vortex mix the reconstituted sample and transfer it to an autosampler vial for analysis.

-

Caption: Solid Phase Extraction workflow for tetranor-PGAM from urine.

Data Presentation

The following table summarizes quantitative data from various studies on the analysis of tetranor-prostaglandin metabolites in urine, providing an overview of expected method performance.

| Parameter | Tetranor-PGDM | Tetranor-PGEM | Notes | Reference |

| Recovery (%) | 77.1 - 113.5 | - | Recovery from SPE procedure. | |

| Intra-assay Precision (%CV) | 3.9 - 6.0 | < 15 | Also referred to as repeatability. | |

| Inter-assay Precision (%CV) | 5.7 - 10.4 | < 15 | Also referred to as intermediate precision. | |

| Reportable Range (ng/mL) | 0.2 - 40 | 0.5 - 100 | Linear range of the assay. | |

| Limit of Detection (LOD) (ng/mL) | 0.0498 | - | The lowest amount of analyte that can be detected. |

Conclusion

This application note provides a comprehensive protocol for the solid phase extraction of tetranor-PGAM from urine, a crucial sample preparation step for accurate quantification. The provided workflow and performance data serve as a valuable resource for researchers and scientists in the field of eicosanoid analysis and drug development. Adherence to a well-validated SPE protocol is essential for obtaining reliable and reproducible results in the measurement of this important biomarker of systemic PGE2 production.

References

- 1. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetranor-PGAM Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its rapid metabolism and short half-life in circulation, direct measurement of PGE2 in biological fluids like plasma is often unreliable for assessing its systemic production.[1][2] Therefore, the quantification of its downstream metabolites provides a more accurate and stable representation of endogenous PGE2 biosynthesis.

One of the major urinary metabolites of PGE2 is 7-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid, commonly known as tetranor-PGEM.[1][2] However, tetranor-PGEM is chemically unstable.[2] It readily undergoes dehydration to form tetranor-PGAM (tetranor-prostaglandin A metabolite). Consequently, tetranor-PGAM is a stable analyte that can be reliably measured as a surrogate marker for tetranor-PGEM and, by extension, systemic PGE2 production.

This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of tetranor-PGAM in plasma, primarily utilizing liquid-liquid extraction (LLE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Pathway of Tetranor-PGAM Formation